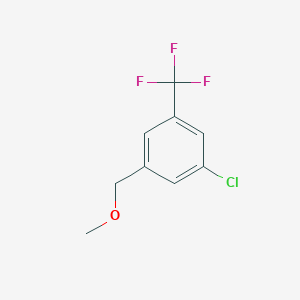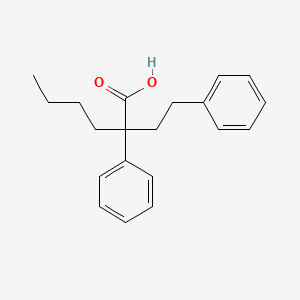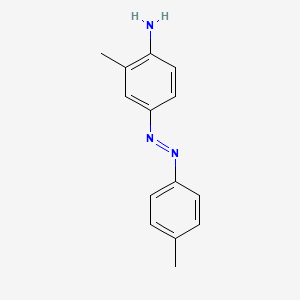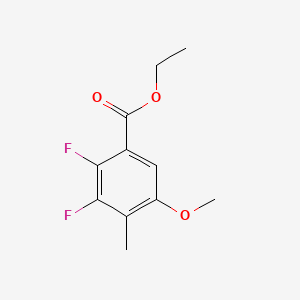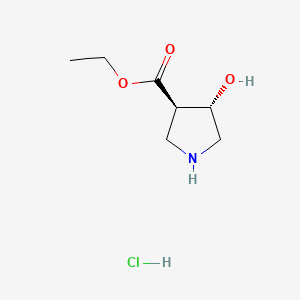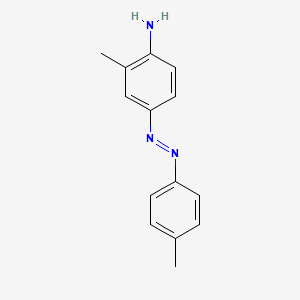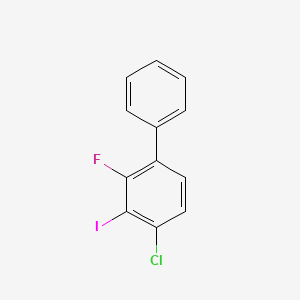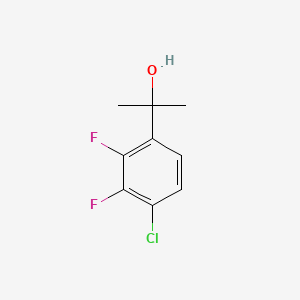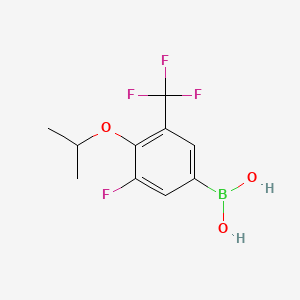
3-Fluoro-4-isopropoxy-5-(trifluoromethylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, isopropoxy, and trifluoromethyl groups. The unique combination of these substituents imparts distinctive chemical properties to the compound, making it valuable for various applications, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid typically involves the introduction of the boronic acid group onto a suitably substituted phenyl ring. One common method is the borylation of an aryl halide precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is known for its mild conditions and high functional group tolerance .
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized versions of the Suzuki-Miyaura coupling, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and ligands can further improve the reaction’s selectivity and reduce the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the boronic acid group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of functionalized phenyl derivatives .
Scientific Research Applications
(3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Mechanism of Action
The mechanism by which (3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid exerts its effects is primarily through its interactions with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive molecules. The compound’s unique substituents also influence its binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar in structure but lacks the isopropoxy group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of the isopropoxy and trifluoromethyl groups.
3-Methoxyphenylboronic acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position.
Uniqueness
The presence of the isopropoxy and trifluoromethyl groups in (3-Fluoro-4-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid imparts unique electronic and steric properties, enhancing its reactivity and selectivity in various chemical reactions. These features make it a valuable compound for specialized applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H11BF4O3 |
|---|---|
Molecular Weight |
266.00 g/mol |
IUPAC Name |
[3-fluoro-4-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BF4O3/c1-5(2)18-9-7(10(13,14)15)3-6(11(16)17)4-8(9)12/h3-5,16-17H,1-2H3 |
InChI Key |
RPQUZLWVOIJLKG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)OC(C)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14019970.png)
